

Application Note & Protocols: Disodium 2,5dihydroxyterephthalate in CO2 Capture Materials

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Compound of Interest

Compound Name:

Disodium 2,5dihydroxyterephthalate

Cat. No.:

B8492298

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Introduction

Carbon capture, utilization, and storage (CCUS) are critical technologies for mitigating greenhouse gas emissions. Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of solid-state adsorbents for this purpose due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[1][2] Among the most effective MOFs for CO2 capture are those from the MOF-74/CPO-27 series, which are constructed from metal ions and 2,5-dihydroxyterephthalic acid (DHTA or DOBDC).[1] These materials feature a high density of open metal sites that act as strong binding sites for CO2, leading to exceptional adsorption capacities and selectivity.[3]

This document provides detailed protocols for the synthesis of the 2,5-dihydroxyterephthalic acid ligand, its subsequent use in the solvothermal synthesis of a representative MOF (Ni-DOBDC), and the procedures for material activation and CO2 adsorption testing. **Disodium 2,5-dihydroxyterephthalate** is a key intermediate in the synthesis of the DHTA ligand.[4][5]

CO2 Capture Performance Data

The CO2 adsorption performance of MOF-74 analogues is highly dependent on the specific metal cation used, as well as the temperature and pressure of operation. The data below summarizes the performance of several key materials from this family.



Material	Temperatur e (°C)	Pressure (bar)	CO2 Adsorption Capacity (mmol/g)	Isosteric Heat of Adsorption (-Qst) (kJ/mol)	Notes
Ni-DOBDC	70	~0.5 (50% CO ₂)	6.44	-	Capacity measured in a flow system.[6]
EDA/Ni- DOBDC	70	~0.5 (50% CO ₂)	9.95	-	Post-synthetically modified with ethylenediami ne (EDA), enhancing capacity.[6]
pip-CPO-27- Ni	25	~0.0035	-	46.2	Post-synthetically modified with piperazine (pip); -Qst measured at low coverage.
Mg-MOF-74	25	-	-	47	-Qst determined from variable temperature IR spectroscopy. [8]
mmen- Mg ₂ (dobpdc)	25	~0.01	~3.0	-	Amine- appended variant showing



					sharp uptake step.[9]
mmen- Mn²(dobpdc)	25	~0.04	~2.7	-	Amine- appended variant showing sharp uptake step.[9]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA) Ligand

This protocol describes the synthesis of the organic linker, 2,5-dihydroxyterephthalic acid (DHTA), from a disodium salt of hydroquinone.[4][5]

Materials:

- Disodium salt of hydroquinone (DSH)
- Carbon dioxide (CO₂) gas
- Sodium acetate (catalyst)
- Mineral oil
- · Hydrochloric acid (HCl), 1 M
- Deionized water

Equipment:

- High-pressure slurry reactor
- Heating and stirring module



- Filtration apparatus
- Drying oven

Procedure:

- Charge the slurry reactor with the disodium salt of hydroquinone, sodium acetate catalyst (e.g., a 2.085 molar ratio of catalyst to DSH), and mineral oil as the reaction medium.[5]
- Seal the reactor and purge with an inert gas, such as nitrogen.[10]
- Pressurize the reactor with CO₂ gas to 10 bar.[4]
- Heat the reaction mixture to 200°C while stirring continuously.[4][5]
- Maintain the reaction conditions for approximately 250 minutes (4.17 hours).[5]
- After the reaction, cool the reactor to room temperature and safely vent the CO₂ pressure.
- Collect the solid product, which is the disodium salt of DHTA.
- Dissolve the salt in deionized water and acidify the aqueous solution with 1 M HCl until a bright yellow precipitate of DHTA forms.[10]
- Collect the solid DHTA product by filtration, wash with ice water, and dry under vacuum.[10]

Protocol 2: Synthesis of Ni-DOBDC MOF

This protocol details the solvothermal synthesis of Ni-DOBDC (also known as CPO-27-Ni) using the DHTA ligand.

Materials:

- 2,5-dihydroxyterephthalic acid (DHTA)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or similar nickel salt
- N,N-Dimethylformamide (DMF)



- Methanol (MeOH)
- Deionized water

Equipment:

- Teflon-lined stainless-steel autoclave or glass pressure vessel
- Oven
- Centrifuge or filtration apparatus
- Schlenk flask

Procedure:

- In a glass vessel, dissolve the DHTA ligand and the nickel salt in a solvent mixture, typically containing DMF, ethanol, and water.
- Seal the vessel and place it in an oven heated to a specific temperature (e.g., 100-120°C) for 12-24 hours.
- After the reaction, cool the vessel to room temperature. A crystalline powder should have precipitated.
- Separate the solid product from the mother liquor via centrifugation or filtration.
- To remove unreacted starting materials and solvent molecules trapped in the pores, wash
 the collected solid extensively. A typical procedure involves soaking the material in fresh
 DMF at an elevated temperature (e.g., 60-120°C) for several hours, repeated three times.
 [11]
- Follow the DMF soaks with a similar solvent exchange procedure using a more volatile solvent like methanol, again repeated three times at 60°C.[11]
- Collect the final, solvent-exchanged product by filtration.

Protocol 3: Material Activation for CO₂ Adsorption



Activation is a critical step to evacuate the pores of the MOF, making the open metal sites accessible for CO₂ binding.[12]

Materials:

- Synthesized Ni-DOBDC MOF
- Inert gas (N₂ or Ar)

Equipment:

- Schlenk flask or sample tube for a sorption analyzer
- High-vacuum line (<100 mbar)
- · Heating mantle or tube furnace

Procedure:

- Transfer the solvent-exchanged Ni-DOBDC powder to a Schlenk flask or the sample tube of a gas sorption analyzer.[11]
- Attach the flask/tube to a high-vacuum line.
- Begin heating the sample gradually under dynamic vacuum. A typical activation temperature for Ni-DOBDC is 150-180°C.[11][13]
- Maintain the temperature and vacuum for at least 12-24 hours to ensure complete removal
 of all guest solvent molecules.[11][13]
- After activation, the material's color may change from green to nearly black.[13]
- Cool the sample to room temperature under vacuum or backfill with a dry, inert gas (like N₂)
 before transferring it to a glovebox for storage or proceeding with adsorption measurements.
 [11]

Protocol 4: CO₂ Adsorption Measurement

Methodological & Application



This protocol outlines a general procedure for measuring CO₂ uptake using a volumetric gas sorption analyzer.

Materials:

- Activated Ni-DOBDC MOF
- High-purity CO2 gas
- High-purity He gas (for free space determination)

Equipment:

- Volumetric gas sorption analyzer
- Analysis bath (e.g., water circulator for maintaining constant temperature)
- Analytical balance

Procedure:

- Accurately weigh a sample of activated Ni-DOBDC (typically 50-100 mg) into a sample tube.
- Install the sample tube on the analysis port of the sorption instrument.
- Perform a secondary "in-situ" activation by heating the sample under vacuum according to the conditions in Protocol 3.3 to remove any adsorbed atmospheric contaminants.
- Cool the sample to the desired analysis temperature (e.g., 25°C, 50°C, 75°C) and maintain it using a temperature-controlled bath.[6]
- Measure the free space (void volume) in the sample tube using helium gas.
- Evacuate the helium and begin the CO₂ analysis. The instrument will dose known quantities of CO₂ into the sample tube and record the equilibrium pressure after each dose.
- Continue dosing until the desired final pressure is reached.

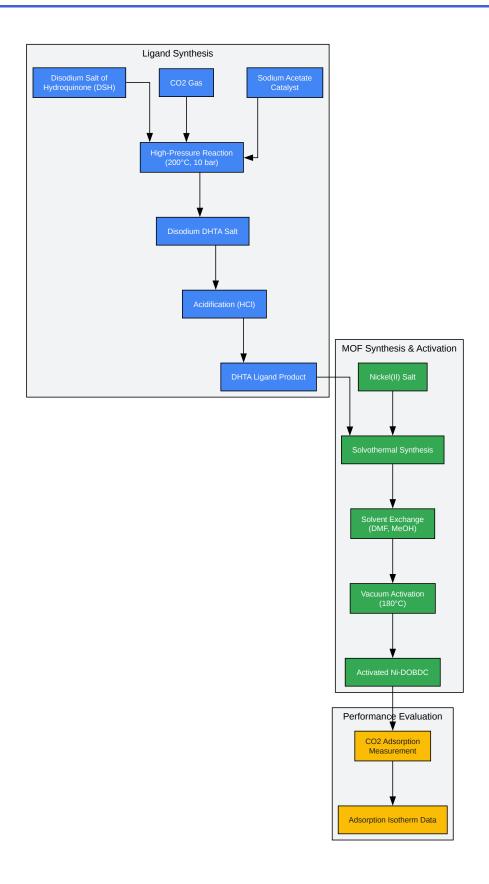


• The amount of CO₂ adsorbed at each pressure point is calculated by the instrument's software to generate an adsorption isotherm.

Visualizations Experimental Workflow

The following diagram illustrates the end-to-end process, from the synthesis of the organic linker to the final evaluation of the MOF for CO₂ capture.





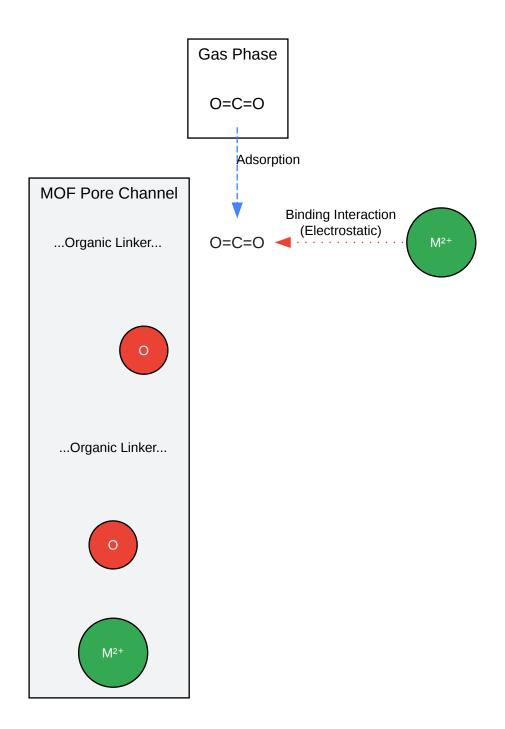
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Caption: Workflow for Ni-DOBDC synthesis and CO2 capture evaluation.



Mechanism of CO₂ Binding

The high CO₂ affinity of MOF-74 type materials is attributed to the direct interaction between CO₂ molecules and the coordinatively unsaturated open metal sites that line the MOF channels.



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Caption: CO2 binding to an open metal site in a MOF-74 channel.

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